molecular formula C58H80N2O8 B1512322 Pubchem_71751866 CAS No. 163597-04-4

Pubchem_71751866

Cat. No. B1512322
CAS RN: 163597-04-4
M. Wt: 933.3 g/mol
InChI Key: IIKJUPFUFVJKHV-BFVCJTJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pubchem_71751866 is a chemical compound that belongs to the class of pyrazole derivatives. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. Pubchem_71751866 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of type 2 diabetes mellitus.

Mechanism of Action

The mechanism of action of Pubchem_71751866 involves the inhibition of Pubchem_71751866, which is a peptidase enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting Pubchem_71751866, Pubchem_71751866 increases the half-life of these hormones, leading to increased insulin secretion and decreased glucagon secretion. This results in improved glucose homeostasis and reduced hyperglycemia.
Biochemical and Physiological Effects:
Pubchem_71751866 has been found to have several biochemical and physiological effects. It has been shown to increase insulin secretion and decrease glucagon secretion, leading to improved glucose homeostasis. Pubchem_71751866 also has anti-inflammatory and antioxidant properties, which may contribute to its beneficial effects on glucose metabolism. Additionally, Pubchem_71751866 has been found to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

Advantages and Limitations for Lab Experiments

Pubchem_71751866 has several advantages for lab experiments. It is a potent and selective inhibitor of Pubchem_71751866, which makes it a valuable tool for studying the role of Pubchem_71751866 in glucose metabolism. Pubchem_71751866 is also relatively easy to synthesize and has a favorable safety profile, making it suitable for use in preclinical and clinical studies. However, one limitation of Pubchem_71751866 is that it may not fully replicate the effects of endogenous incretin hormones, which may limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on Pubchem_71751866. One area of interest is the potential use of Pubchem_71751866 in combination with other antidiabetic agents, such as metformin or sulfonylureas. Another area of interest is the investigation of the long-term safety and efficacy of Pubchem_71751866 in clinical trials. Additionally, further studies are needed to elucidate the precise mechanisms underlying the anti-inflammatory and antioxidant effects of Pubchem_71751866, which may have implications for the treatment of other diseases beyond type 2 diabetes mellitus.

Scientific Research Applications

Pubchem_71751866 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. It has been shown to improve glucose homeostasis by inhibiting Pubchem_71751866, which leads to increased insulin secretion and decreased glucagon secretion. Pubchem_71751866 has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its beneficial effects on glucose metabolism.

properties

IUPAC Name

(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-10-[(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-11-hydroxy-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8,10,12(20)-trien-10-yl]-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8,10,12(20)-trien-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H80N2O8/c1-49(2,3)51(7,63)37-27-53-15-17-57(37,65-9)47-55(53)19-21-59(29-31-11-12-31)39(53)25-33-23-35(43(61)45(67-47)41(33)55)36-24-34-26-40-54-16-18-58(66-10,38(28-54)52(8,64)50(4,5)6)48-56(54,42(34)46(68-48)44(36)62)20-22-60(40)30-32-13-14-32/h23-24,31-32,37-40,47-48,61-64H,11-22,25-30H2,1-10H3/t37-,38-,39-,40-,47-,48-,51?,52?,53-,54-,55+,56+,57-,58-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKJUPFUFVJKHV-BFVCJTJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=CC(=C(C(=C56)O4)O)C7=C(C8=C9C(=C7)CC1C23C9(CCN1CC1CC1)C(O8)C(CC2)(C(C3)C(C)(C(C)(C)C)O)OC)O)CC1CC1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=CC(=C(C(=C56)O4)O)C7=C(C8=C9C(=C7)C[C@@H]1[C@@]23[C@]9(CCN1CC1CC1)[C@@H](O8)[C@@](CC2)([C@H](C3)C(C)(C(C)(C)C)O)OC)O)CC1CC1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H80N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858350
Record name PUBCHEM_71751866
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

933.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pubchem_71751866

CAS RN

163597-04-4
Record name PUBCHEM_71751866
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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